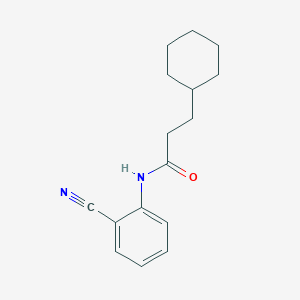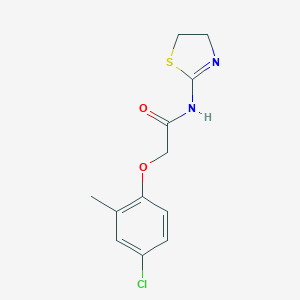![molecular formula C22H19N3O3 B239760 2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B239760.png)
2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a phenoxy group, an oxazolo[4,5-b]pyridine moiety, and an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through a palladium-catalyzed direct C–H bond functionalization methodology, which allows for the construction of the tricyclic scaffold.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy and oxazolo[4,5-b]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated precursors, nucleophiles such as phenols or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, offering versatility in synthetic organic chemistry.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity, while the acetamide linkage provides stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine: This compound shares the oxazolo[4,5-b]pyridine core but lacks the acetamide linkage, which may affect its biological activity and solubility.
4-Nitrophenyl 4-(2,3-dihydro-2-oxoimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: This compound features a similar heterocyclic structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenoxy group, oxazolo[4,5-b]pyridine moiety, and acetamide linkage makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H19N3O3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-10-15(2)12-18(11-14)27-13-20(26)24-17-7-5-16(6-8-17)22-25-21-19(28-22)4-3-9-23-21/h3-12H,13H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
BOCZPHFWAVIZAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)







![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B239707.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239709.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine](/img/structure/B239710.png)
